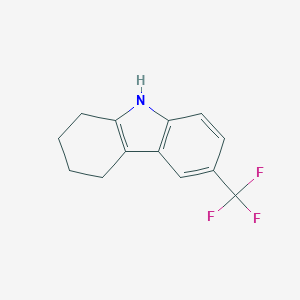

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

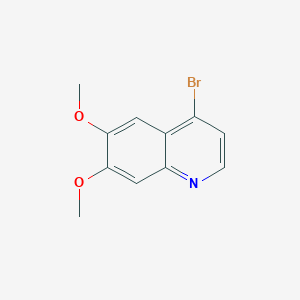

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Carbazoles are a class of organic compounds that consist of three connected benzene rings forming a fused pyrrole ring . They are used in a variety of applications, including dyes, pigments, pharmaceuticals, and electronic materials .

Synthesis Analysis

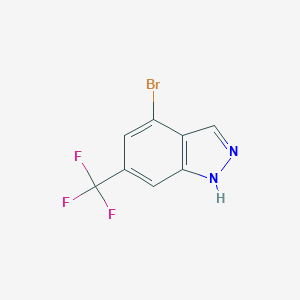

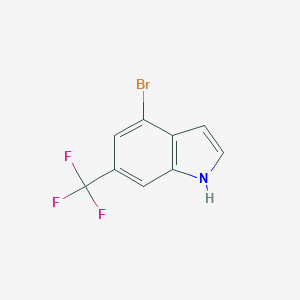

Trifluoromethylation is a common process used to introduce a trifluoromethyl group into a molecule . For example, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described .Chemical Reactions Analysis

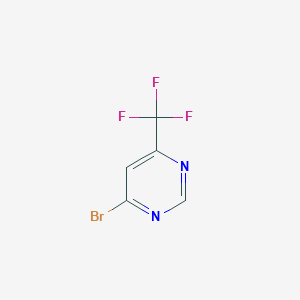

Trifluoromethylation reactions often involve the generation of radical intermediates from carbon-centered radicals . A Pd-catalyzed coupling reaction has been mentioned in the context of trifluoromethyl compound synthesis .科学的研究の応用

Agrochemicals

The trifluoromethyl group is a key structural motif in active agrochemical ingredients. It enhances the biological activity of compounds due to the unique properties of the fluorine atom. The presence of this group in compounds like 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can lead to the development of novel agrochemicals that protect crops from pests and diseases .

Pharmaceuticals

Several pharmaceuticals incorporate the trifluoromethyl group for its physicochemical properties, which can improve the metabolic stability and pharmacokinetic profiles of drugs. This compound, with its trifluoromethyl group, may be used in the synthesis of pharmaceuticals that require increased lipophilicity and metabolic stability .

Veterinary Medicine

Similar to its use in human pharmaceuticals, the trifluoromethyl group finds applications in veterinary medicine. Compounds with this group have been used to create veterinary products, and derivatives of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole could potentially be used in this field .

Organic Synthesis Intermediates

The compound can serve as an intermediate in organic synthesis, particularly in the construction of complex molecular structures. Its unique trifluoromethyl group can participate in various reactions, contributing to the synthesis of new organic compounds .

Liquid Crystal Technology

Trifluoromethyl-containing compounds are used as intermediates in the production of liquid crystals. Given the structural similarity, 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole could be explored for its potential applications in the development of advanced liquid crystal displays .

Medicinal Chemistry Research

In medicinal chemistry, the trifluoromethyl group is often incorporated into drug molecules to enhance their efficacy. Research into the applications of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole could lead to the discovery of new drugs with improved therapeutic profiles .

Catalysis

The trifluoromethyl group is known to influence the reactivity of compounds in catalytic processes. This compound could be investigated for its potential role as a catalyst or a component of catalytic systems in various chemical reactions .

Material Science

Due to the unique characteristics of the trifluoromethyl group, compounds containing this group can be used in the development of functional materials with novel properties. The compound could be utilized in research aimed at creating new materials for technological applications .

将来の方向性

The future directions in the field of trifluoromethyl and carbazole compounds could involve the development of new synthetic methods, the design of compounds with improved properties for specific applications, and the exploration of new applications in areas such as pharmaceuticals, agrochemicals, and materials .

特性

IUPAC Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINYVRIEKBPDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315979 |

Source

|

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

CAS RN |

2805-84-7 |

Source

|

| Record name | 2805-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。